molecular formula C9H14O B7767326 2-Pentylfuran CAS No. 64079-01-2

2-Pentylfuran

Cat. No.: B7767326
CAS No.: 64079-01-2
M. Wt: 138.21 g/mol
InChI Key: YVBAUDVGOFCUSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentylfuran can be synthesized through several methods. One common approach involves the thermal degradation of polyunsaturated fatty acids, such as linoleic acid . This process typically requires high temperatures and can be catalyzed by various metal catalysts.

Industrial Production Methods: In industrial settings, this compound is often produced via the autoxidation of linoleic acid. This method involves exposing linoleic acid to oxygen under controlled conditions, leading to the formation of this compound along with other oxidation products .

Chemical Reactions Analysis

Types of Reactions: 2-Pentylfuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Halogenating agents such as bromine or chlorine are often used in the presence of a catalyst.

Major Products:

    Oxidation: Products can include various aldehydes and ketones.

    Reduction: More saturated furans are typically formed.

    Substitution: Halogenated furans are common products.

Mechanism of Action

The mechanism by which 2-Pentylfuran exerts its effects varies depending on its application:

Comparison with Similar Compounds

2-Pentylfuran is often compared with other furan derivatives such as:

    2-Methylfuran: Similar in structure but with a methyl group instead of a pentyl group.

    Furfural: Another furan derivative, commonly used in the production of resins and as a solvent.

Uniqueness: this compound stands out due to its specific flavor profile and its role as a biomarker for fungal infections, which is not a common feature among other furan derivatives .

Properties

IUPAC Name

2-pentylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBAUDVGOFCUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047679
Record name 2-Pentylfuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Fruity aroma
Record name 2-Pentylfuran
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Record name 2-Pentylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

64.00 to 66.00 °C. @ 23.00 mm Hg
Record name 2-Pentylfuran
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Solubility

very slightly, Slightly soluble in water, Soluble (in ethanol)
Record name 2-Pentylfuran
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Record name 2-Pentylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.886-0.893
Record name 2-Pentylfuran
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CAS No.

3777-69-3, 64079-01-2
Record name 2-Pentylfuran
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Record name 2-Amylfuran
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Record name Furan, pentyl-
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Record name Furan, 2-pentyl-
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Record name 2-Pentylfuran
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Record name 2-pentylfuran
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Record name 2-AMYLFURAN
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Record name 2-Pentylfuran
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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